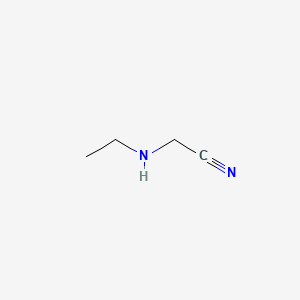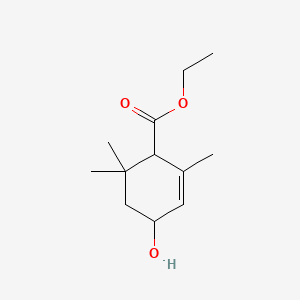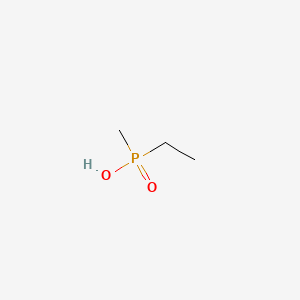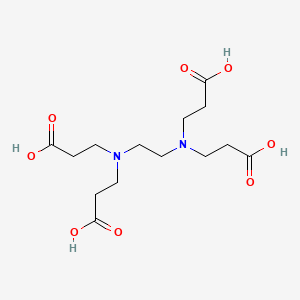![molecular formula C14H12N2 B1605772 8-メチル-2-フェニルイミダゾ[1,2-a]ピリジン CAS No. 885-89-2](/img/structure/B1605772.png)
8-メチル-2-フェニルイミダゾ[1,2-a]ピリジン
概要
説明
8-Methyl-2-phenylimidazo[1,2-a]pyridine is an organic compound with the molecular formula C({14})H({12})N(_{2}). It is a heterocyclic aromatic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is known for its unique structural features, which include a fused imidazole and pyridine ring system, making it a subject of interest in various fields of scientific research.
科学的研究の応用
8-Methyl-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
Target of Action
The primary target of 8-Methyl-2-phenylimidazo[1,2-a]pyridine, also known as PhIP, is the cytochrome P450 (P450s) enzyme . This enzyme plays a crucial role in the metabolic activation of PhIP .
Mode of Action
PhIP interacts with its target, the P450s enzyme, through a process known as metabolic activation . This interaction leads to changes in the enzyme’s activity, which in turn affects the metabolism of PhIP .
Biochemical Pathways
The interaction between PhIP and P450s triggers a series of biochemical reactions. These reactions involve hepatic N-oxidation , the circulation of activated metabolites via the bloodstream to extrahepatic tissues, and further activation . The end result of these reactions is the formation of dG-C8-PhIP , a DNA adduct .
Result of Action
The molecular and cellular effects of PhIP’s action are primarily seen in the formation of PhIP-DNA adducts . These adducts are formed when PhIP metabolites bind to DNA, potentially leading to mutations and, in some cases, cancer .
Action Environment
The action, efficacy, and stability of PhIP can be influenced by various environmental factors. For instance, the presence of other substances that can induce or inhibit P450s may affect the metabolic activation of PhIP . .
生化学分析
Biochemical Properties
8-Methyl-2-phenylimidazo[1,2-a]pyridine interacts with various enzymes, proteins, and other biomolecules. It has been found to be involved in radical reactions for the direct functionalization of imidazo .
Cellular Effects
The effects of 8-Methyl-2-phenylimidazo[1,2-a]pyridine on cells and cellular processes are complex and multifaceted. It has been shown to cause DNA damage in certain cell types .
Molecular Mechanism
The molecular mechanism of action of 8-Methyl-2-phenylimidazo[1,2-a]pyridine involves several binding interactions with biomolecules. It has been suggested that it may exert its effects through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-2-phenylimidazo[1,2-a]pyridine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 8-Methyl-2-phenylimidazo[1,2-a]pyridine can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
8-Methyl-2-phenylimidazo[1,2-a]pyridine is involved in several metabolic pathways. It interacts with enzymes such as Cytochrome P-450 1A2 (CYP1A2) and is converted to a genotoxic metabolite in the liver . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
8-Methyl-2-phenylimidazo[1,2-a]pyridine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with acetophenone in the presence of a strong acid catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods: On an industrial scale, the production of 8-Methyl-2-phenylimidazo[1,2-a]pyridine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high efficiency.
化学反応の分析
Types of Reactions: 8-Methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the phenyl group, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and substituted phenyl derivatives.
類似化合物との比較
2-Phenylimidazo[1,2-a]pyridine: Lacks the methyl group at the 8-position, which may affect its reactivity and biological activity.
8-Methylimidazo[1,2-a]pyridine: Lacks the phenyl group, which influences its chemical properties and applications.
Uniqueness: 8-Methyl-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research applications.
特性
IUPAC Name |
8-methyl-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-6-5-9-16-10-13(15-14(11)16)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYPXIUACURBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349756 | |
| Record name | 8-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-89-2 | |
| Record name | 8-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B1605702.png)




